Although the specific synthesis of N-(2-Cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not described in the provided literature, similar 1,2,4-triazole derivatives are frequently synthesized through a multi-step process [, , , , , , , , , , , , , , ]. A plausible synthetic route could involve the following steps:
Applications
Based on the broad range of biological activities exhibited by similar 1,2,4-triazole derivatives [, , , , , , , , , ], N-(2-Cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide holds potential for applications in several fields:
Antimicrobial agents: Many studies showcase the potent antibacterial and antifungal activities of 1,2,4-triazole derivatives [, , , , , , ]. This suggests that the compound may be effective against various pathogenic microorganisms.
Anticancer agents: Research indicates that certain 1,2,4-triazole derivatives exhibit promising anticancer properties [, , ]. This opens possibilities for investigating the compound's potential against various cancer cell lines.
Enzyme inhibitors: The presence of specific functional groups in this compound suggests its potential to interact with and inhibit the activity of specific enzymes [, , , , ], making it a potential candidate for developing novel therapeutic agents.
Related Compounds
Compound Description: These compounds represent a series of 1,2,4-triazole-3-thiol derivatives that exhibit promising antimicrobial, antioxidant, and anti-inflammatory activities. [] Specifically, derivatives KA3, KA4, KA7, KA9, KA11, and KA14 demonstrated potent biological activity, highlighting the influence of electron-withdrawing groups on the phenyl ring. []
Relevance: These compounds share the core 1,2,4-triazole-3-thiol structure with N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. [] The presence of a substituted pyridine ring in place of the phenoxymethyl group in the target compound and the variation in the acetamide side chain substitutions contribute to the structural diversity within this series. [] This series emphasizes the potential of modifying these structural features for modulating biological activities. (See: )
Compound Description: This compound incorporates both 1,2,4-triazole and cyclobutane rings within its structure. [] The combination of these moieties is particularly significant as 1,2,4-triazoles are known for diverse pharmacological activities, while cyclobutane derivatives play roles in biological processes and exhibit anti-inflammatory and antidepressant activity. []
Relevance: While this compound also shares the fundamental 1,2,4-triazole scaffold with N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, it features distinct substitutions. [] Notably, it lacks the acetamide side chain present in the target compound and instead incorporates a cyclobutyl ethanone moiety. [] This difference underscores the structural diversity within this class of compounds and highlights the potential for generating diverse pharmacological profiles. (See: )
Compound Description: This research focuses on the synthesis and antimicrobial evaluation of a novel series of substituted Schiff bases and triazole derivatives. [] Among these compounds, compound 9, a triazole-thione derivative with a piperazine substituent, and the Schiff base derivatives (6a-h) exhibited promising antimicrobial properties against various bacterial and fungal strains. []
Compound Description: This specific 1,2,4-triazole derivative has been structurally characterized using X-ray crystallography. [] The study revealed the formation of centrosymmetric dimers through N—H⋯N hydrogen bonds, contributing to its solid-state structure. []
Relevance: This compound shares a high degree of structural similarity with N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. [] The primary difference lies in the substitution on the acetamide nitrogen, where a 4-nitrophenyl group replaces the 2-cyanophenyl group in the target compound, and a p-tolyloxymethyl group substitutes the phenoxymethyl group. [] This comparison highlights the subtle modifications possible within this class of compounds. (See: )
Compound Description: This research emphasizes the synthesis and structural characterization of a pyridinyl-substituted 1,2,4-triazole derivative (phpy2NS, 1) and its corresponding Hg(II) complex (2). [] The study utilized X-ray diffractometry to elucidate the molecular and supramolecular structures, providing insights into the coordination chemistry of these compounds. []
Relevance: This compound exhibits structural similarities to N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, particularly in the shared 1,2,4-triazole core. [] Notably, the related compound lacks the acetamide side chain, which is replaced with a methyl thioacetate group, and features a pyridin-2-yl substituent instead of the phenoxymethyl group. [] These structural distinctions highlight the diversity achievable within this class of compounds and their potential for coordination chemistry. (See: )
Compound Description: This study focuses on a series of N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide derivatives designed and synthesized as potential α-glucosidase inhibitors. [] Among the series, compound 5g, characterized by a 3-hydroxy substitution on the N-phenylacetamide moiety, demonstrated higher α-glucosidase inhibitory potential compared to the positive control, acarbose. []
Compound Description: This research investigates the metabolism of morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, an active pharmaceutical ingredient (API). [] The study revealed that the API undergoes methylation during metabolism to form a 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation. []
Compound Description: This study emphasizes the synthesis and antimicrobial screening of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives. [] These compounds demonstrate potential as antimicrobial agents, particularly against bacterial and fungal infections. []
Compound Description: This research presents the synthesis and evaluation of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides as anticancer agents. [] Notably, compounds 6a-c, 6e, and 6f demonstrated significant anticancer activity and selectivity against melanoma, while compounds 6a and 6g exhibited activity against breast cancer. []
Compound Description: This study focuses on eight organic compounds from the 1,2,4-triazole-3-thiol series, some of which exhibited moderate antiproliferative and antifungal properties. [] Specifically, compounds (2) and (7) showed significant antifungal activity. []
Relevance: The compounds discussed in this paper, despite also being 1,2,4-triazole-3-thiol derivatives, exhibit a different substitution pattern compared to N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. [] They bear the sulfur atom directly on the triazole ring at the 3-position and have an acetamide group attached to a phenyl ring at the 4-position of the triazole. [] This is in contrast to the target compound, where the sulfur atom links the triazole to the acetamide moiety. [] Nevertheless, the study highlights the versatility of 1,2,4-triazole-3-thiol derivatives in medicinal chemistry. (See: )
Compound Description: This study explores the synthesis of a series of N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides, representing a novel class of hybrid molecules combining 1,2,4-triazole and coumarin moieties. []
7'-((5-(2-hydroxyethylthio)-4-phenyl-4H -1,2,4-triazole-3-yl)methyl)theophylline and its derivatives
Compound Description: This research focuses on synthesizing and evaluating the actoprotective activity of 1,2,4-triazole-3-thiol derivatives combined with theophylline. [] The most active compound, 7'-((5-(2-hydroxyethylthio)-4-phenyl-4H -1,2,4-triazole-3-yl)methyl)theophylline, demonstrated significant improvement in swimming endurance in rats, indicating potential for treating fatigue and enhancing physical performance. []
Relevance: These derivatives share the 1,2,4-triazole-3-thiol core with N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, but they lack the acetamide moiety. [] Instead, a theophylline group is attached to the triazole ring through a methylene bridge. [] This fusion of two pharmacologically active scaffolds in these derivatives highlights a strategy for developing compounds with potentially enhanced or novel biological activities. (See: )
Compound Description: This study investigates a series of 2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide derivatives for their anticancer activities. [] Compounds 5f, 5g, and 5h were identified as the most cytotoxic, inducing significant apoptosis and inhibiting matrix metalloproteinase-9 (MMP-9). []
Compound Description: This research involves synthesizing and characterizing a series of azinane triazole-based derivatives designed as potential inhibitors of acetylcholinesterase (AchE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE). [] Compounds 12d and 12m, featuring methyl phenyl and methyl phenyl substitutions, demonstrated the most potent inhibition against AChE, α-glucosidase, urease, and BChE. []
Relevance: While these derivatives share the 1,2,4-triazole core with N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, they lack the acetamide moiety. [] Instead, they incorporate a piperidine ring connected to the 5-position of the triazole ring and a thio group at the 3-position, further substituted with diverse N-alkyl/phenyl/aryl-2-ethanamoyl groups. [] This study exemplifies the potential for designing potent enzyme inhibitors by combining the 1,2,4-triazole scaffold with other heterocyclic rings and exploring diverse substituents. (See: )
Compound Description: This research explores the synthesis of novel acefylline–1,2,4-triazole hybrids and their potential as anti-cancer agents. [] Among the series, compound 11g emerged as a potent inhibitor of cancer cell multiplication in both A549 (lung) and MCF-7 (breast) cancer cell lines. []
Relevance: These hybrids, including the potent compound 11g, share the 1,2,4-triazole ring and the thioacetamide linker with N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. [] The key difference lies in the presence of an acefylline moiety linked to the 5-position of the triazole ring in these hybrids, contrasting with the phenoxymethyl substituent in the target compound. [] This study suggests that combining acefylline with the 1,2,4-triazole scaffold can lead to potent anti-cancer agents. (See: )
2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)
Compound Description: This study investigated the combinatorial effect of T0, a GPR17 agonist, with temozolomide (TMZ) for glioblastoma therapy. [] The combination showed a synergistic effect in inhibiting GBM cell proliferation, migration, invasion, and inducing apoptosis. []
Relevance: T0 shares the 1,2,4-triazole core and thioacetamide linker with N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, but differs in the substituents on the triazole and acetamide nitrogen. [] Instead of methyl and phenoxymethyl at the 4- and 5-positions of the triazole ring, T0 has [3-(morpholine-4-sulfonyl)phenyl] and [4-(trifluoromethoxy)phenyl], respectively. [] The acetamide nitrogen in T0 is substituted with a [4-(propan-2-yl)phenyl] group. [] These modifications highlight the structure-activity relationship of triazole derivatives targeting GPR17 and their potential in combination therapy for glioblastoma. (See: )
Compound Description: This study focused on synthesizing new 3,4,5-trisubstituted 1,2,4-triazole derivatives containing a quinoline ring and evaluating their antimicrobial activity. [] Compounds 5a and 5d showed the most potent antimicrobial activity. []
Relevance: These derivatives, although possessing a 1,2,4-triazole ring, differ significantly from N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in their overall structure. [] The key distinction is the presence of a quinoline ring linked to the 5-position of the triazole through an oxymethylene bridge. [] Furthermore, the sulfur atom is directly attached to the triazole ring, and a substituted acetamide group is linked to the sulfur. [] This study highlights the diverse structural modifications possible with the 1,2,4-triazole scaffold and their impact on antimicrobial properties. (See: )
Compound Description: This study explores the structure-activity relationship (SAR) of lesinurad-based uric acid transporter 1 (URAT1) inhibitors for treating gout. [] The research led to the discovery of two highly potent URAT1 inhibitors, 1j and 1m, exhibiting 78-fold and 76-fold greater activity than the parent compound, lesinurad. []
Relevance: These compounds, including the potent inhibitors 1j and 1m, share the 1,2,4-triazole ring and thioacetic acid moiety with N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, but differ significantly in their substitution patterns. [] The most notable difference is the presence of a naphthylmethyl group at the 4-position of the triazole ring, in contrast to the methyl group in the target compound. [] Furthermore, variations in substituents on the naphthyl ring contribute to the diverse SAR profiles observed in this series. [] This research highlights the potential for discovering novel URAT1 inhibitors with improved potency by modifying the substituents on the triazole ring and exploring different aromatic systems. (See: )
R-VK4-40 ((R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide) and R-VK4-116 ((R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide)
Compound Description: R-VK4-40 and R-VK4-116 are two novel dopamine D3 receptor antagonists investigated for their potential in treating opioid and cocaine use disorders. [] These compounds displayed promising results by attenuating drug-induced cardiovascular effects, suggesting their potential as safer alternatives to existing treatments. []
Relevance: Unlike N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, these compounds do not contain the 1,2,4-triazole ring. [] They belong to a different chemical class characterized by an indole core with a substituted piperazine ring. [] This contrast highlights the diverse chemical structures explored in drug discovery for targeting specific receptors and treating complex disorders. (See: )
Compound Description: This compound is known to activate specific olfactory receptors, particularly AcerOr2, in the honeybee species Apis cerana cerana. []
Relevance: VUAA1 shares the 1,2,4-triazole core with N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, but differs in the substituents on the triazole and acetamide nitrogen. [] VUAA1 has ethyl and 3-pyridinyl groups at the 4- and 5-positions of the triazole, respectively, while the target compound has methyl and phenoxymethyl. [] The acetamide nitrogen in VUAA1 is substituted with a 4-ethylphenyl group. [] This specific compound's activity on olfactory receptors highlights the diverse biological roles of triazole derivatives. (See: [20. Expressional and functional interactions of two Apis cerana cerana olfactory receptors](https://www.semanticscholar.org/paper/30910735
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.